molecular formula C7H9BrClNO B1448530 2-(Bromomethyl)-5-methoxypyridine hydrochloride CAS No. 1803582-27-5

2-(Bromomethyl)-5-methoxypyridine hydrochloride

Cat. No. B1448530
CAS RN: 1803582-27-5
M. Wt: 238.51 g/mol
InChI Key: AVFWMYUOYOWJBR-UHFFFAOYSA-N
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Description

Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are often used as intermediates in organic synthesis due to their reactivity .


Synthesis Analysis

Bromomethyl compounds can be synthesized through various methods. For example, one study described the synthesis of a lenalidomide nitro precursor using a bromomethyl compound as a key intermediate . Another study discussed the synthetic method of 2-(bromomethyl)-2-butyl hexanoic acid .


Molecular Structure Analysis

The molecular structure of bromomethyl compounds depends on the specific compound. For example, bromomethane (methyl bromide) is a tetrahedral molecule .


Chemical Reactions Analysis

Bromomethyl compounds can undergo various chemical reactions. For example, they can participate in elimination reactions, such as the E2 mechanism . They can also react with thiols, as described in one study .


Physical And Chemical Properties Analysis

The physical and chemical properties of bromomethyl compounds can vary. For example, bromomethane is a colorless, odorless, nonflammable gas .

Scientific Research Applications

Biomass Conversion and Polymer Production

A study by Chernyshev, Kravchenko, and Ananikov (2017) discusses the conversion of plant biomass into furan derivatives, highlighting the potential of these compounds for creating sustainable polymers, fuels, and other functional materials (Chernyshev, Kravchenko, & Ananikov, 2017). This research emphasizes the role of chemical compounds derived from biomass in the future of materials science and energy.

Anticancer Properties of Chemical Compounds

Research on 2-methoxyestradiol, a compound with structural similarity to 2-(Bromomethyl)-5-methoxypyridine due to the methoxy group, discusses its anti-tumorigenic and antiangiogenic effects. Zhu and Conney (1998) review studies suggesting the potential of endogenously formed 2-methoxyestradiol in protecting against estrogen-induced cancers (Zhu & Conney, 1998).

Role in Environmental Estrogens

Cummings (1997) discusses methoxychlor, a proestrogenic chemical, and its transformation into an active estrogenic form, highlighting concerns over environmental estrogens and their effects on human health and the environment (Cummings, 1997).

Antioxidant and Antimicrobial Applications

Laroum et al. (2019) report on the synthesis of 4-arylmethylideneisoxazol-5(4H)-ones, showcasing the potential of certain chemical compounds for antioxidant and antimicrobial applications. This research suggests how chemical synthesis can lead to compounds with significant biological activities (Laroum, Boulcina, Bensouici, & Debache, 2019).

Safety and Hazards

Bromomethyl compounds can pose various safety hazards. For example, they can cause skin burns and eye damage, and they can be toxic if inhaled .

properties

IUPAC Name

2-(bromomethyl)-5-methoxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO.ClH/c1-10-7-3-2-6(4-8)9-5-7;/h2-3,5H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFWMYUOYOWJBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)CBr.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803582-27-5
Record name Pyridine, 2-(bromomethyl)-5-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803582-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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